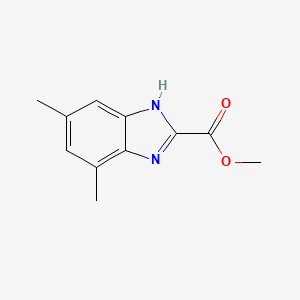
Methyl 4,6-Dimethylbenzimidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6-Dimethylbenzimidazole-2-carboxylate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s structure consists of a benzimidazole ring substituted with methyl groups at positions 4 and 6, and a carboxylate ester group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-Dimethylbenzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with this compound under acidic conditions . The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microdroplet synthesis has also been explored, which accelerates the reaction by orders of magnitude compared to traditional bulk methods .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,6-Dimethylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Methyl 4,6-Dimethylbenzimidazole-2-methanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Methyl 4,6-Dimethylbenzimidazole-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4,6-Dimethylbenzimidazole-2-carboxylate involves its interaction with various molecular targets. In anticancer applications, it targets specific enzymes and proteins involved in cell proliferation and apoptosis . The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to the death of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethylbenzimidazole: A precursor in the synthesis of vitamin B12.
2-Methylbenzimidazole: Known for its antibacterial and antifungal properties.
Benzimidazole: The parent compound with a wide range of biological activities.
Uniqueness
Methyl 4,6-Dimethylbenzimidazole-2-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and allows for targeted applications in medicine and industry. Its methyl and carboxylate ester groups provide distinct chemical properties that differentiate it from other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 4,6-dimethyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-6-4-7(2)9-8(5-6)12-10(13-9)11(14)15-3/h4-5H,1-3H3,(H,12,13) |
Clé InChI |
JBZCTYJLNJCKAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)NC(=N2)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




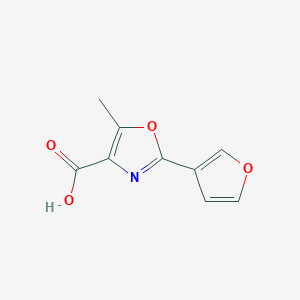


![2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13681742.png)
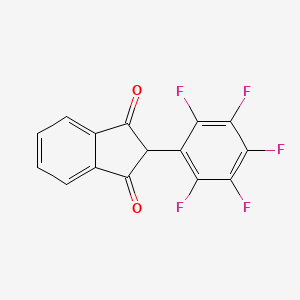
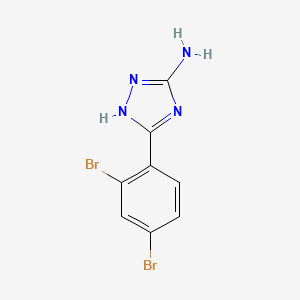


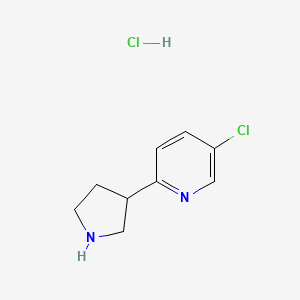
![7-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13681759.png)
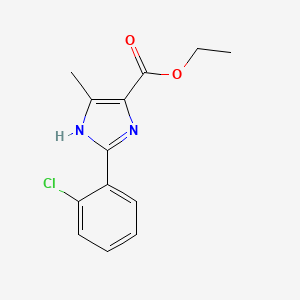
![5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13681770.png)
